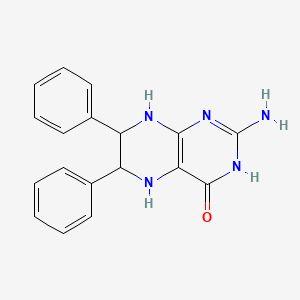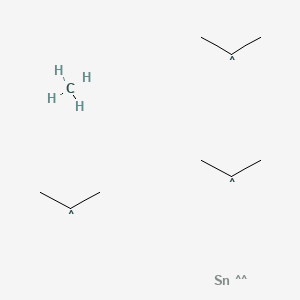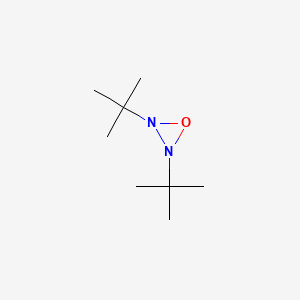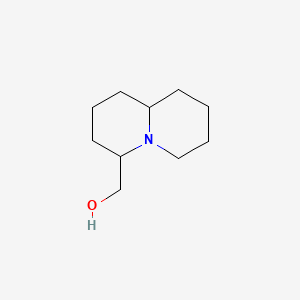![molecular formula C26H38O5 B578945 (1S,3R,5S,7R,8R,9R,10S,13S,14R,17R)-17-(furan-3-yl)-1,3,7-trihydroxy-4,4,8,10,13-pentamethyl-1,2,3,5,6,7,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthren-15-one CAS No. 18046-79-2](/img/structure/B578945.png)
(1S,3R,5S,7R,8R,9R,10S,13S,14R,17R)-17-(furan-3-yl)-1,3,7-trihydroxy-4,4,8,10,13-pentamethyl-1,2,3,5,6,7,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthren-15-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R,5S,7R,8R,9R,10S,13S,14R,17R)-17-(furan-3-yl)-1,3,7-trihydroxy-4,4,8,10,13-pentamethyl-1,2,3,5,6,7,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthren-15-one is a limonoid compound, a class of secondary metabolites known for their diverse biological activities. Limonoids are derived from triterpenes and are commonly found in the Meliaceae and Rutaceae families. This compound, specifically, has been isolated from the seeds of Chisocheton macrophyllus, a species within the Meliaceae family .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of neohavanensin typically involves the extraction from natural sources rather than synthetic routes. The seeds of Chisocheton macrophyllus are collected and subjected to various extraction and purification processes to isolate neohavanensin .
Industrial Production Methods: The process involves solvent extraction, followed by chromatographic techniques to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: (1S,3R,5S,7R,8R,9R,10S,13S,14R,17R)-17-(furan-3-yl)-1,3,7-trihydroxy-4,4,8,10,13-pentamethyl-1,2,3,5,6,7,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthren-15-one can undergo several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of neohavanensin.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying limonoid structures and their reactivity.
Medicine: Its potential anticancer properties are of particular interest in medicinal chemistry.
Industry: While not widely used industrially, its extraction and purification processes are of interest for natural product chemistry.
Mecanismo De Acción
The mechanism of action of neohavanensin involves its interaction with cellular pathways that regulate cell growth and apoptosis. It has been shown to exhibit cytotoxic effects against cancer cells, possibly through the induction of apoptosis. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins involved in cell cycle regulation .
Comparación Con Compuestos Similares
- Dysobinin
- Nimonol
- 7α-Hydroxyneotricilenone
Comparison: (1S,3R,5S,7R,8R,9R,10S,13S,14R,17R)-17-(furan-3-yl)-1,3,7-trihydroxy-4,4,8,10,13-pentamethyl-1,2,3,5,6,7,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthren-15-one is unique among these compounds due to its specific structural features and biological activities. While dysobinin, nimonol, and 7α-hydroxyneotricilenone also exhibit biological activities, neohavanensin’s cytotoxicity against cancer cells sets it apart .
Propiedades
Número CAS |
18046-79-2 |
|---|---|
Fórmula molecular |
C26H38O5 |
Peso molecular |
430.585 |
Nombre IUPAC |
(1S,3R,5S,7R,8R,9R,10S,13S,14R,17R)-17-(furan-3-yl)-1,3,7-trihydroxy-4,4,8,10,13-pentamethyl-1,2,3,5,6,7,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C26H38O5/c1-23(2)18-11-20(29)26(5)17(25(18,4)21(30)12-19(23)28)6-8-24(3)15(10-16(27)22(24)26)14-7-9-31-13-14/h7,9,13,15,17-22,28-30H,6,8,10-12H2,1-5H3/t15-,17+,18-,19+,20+,21-,22+,24-,25+,26-/m0/s1 |
Clave InChI |
UQCZNPMQMPHNTQ-LKEJJYOPSA-N |
SMILES |
CC1(C2CC(C3(C(C2(C(CC1O)O)C)CCC4(C3C(=O)CC4C5=COC=C5)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one](/img/structure/B578865.png)
![N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylacetamide](/img/structure/B578866.png)







![4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B578880.png)
![4,6-Methanocyclobuta[3,4]cyclopenta[1,2-d]imidazole](/img/structure/B578883.png)


